Isomyocorene

Description

Properties

CAS No. |

6876-07-9 |

|---|---|

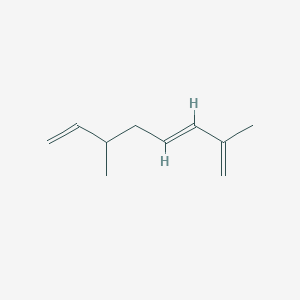

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(3E)-2,6-dimethylocta-1,3,7-triene |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-7,10H,1-2,8H2,3-4H3/b7-6+ |

InChI Key |

JWMIAIJDECOUIA-VOTSOKGWSA-N |

Isomeric SMILES |

CC(C/C=C/C(=C)C)C=C |

Canonical SMILES |

CC(CC=CC(=C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Collection of Volatile Organic Compounds (VOCs)

The primary method for preparing this compound involves the collection of floral volatiles emitted during the anthesis phase of Arum pictum. The detailed procedure includes:

Dynamic Headspace Sampling: Inflorescences are enclosed in Nalophan bags to create a headspace. The scented air is drawn through adsorbent traps filled with a 1:1 mixture of Tenax™ TA and Carbopack™ X, using a membrane pump at a constant flow rate of 250 mL/min for 30 minutes. This method effectively traps the emitted VOCs, including this compound.

Solid Phase Micro Extraction (SPME): An alternative or complementary technique uses StableFlex™ SPME fibers coated with 65 μm PDMS-DVB to adsorb VOCs for 20 minutes. The fibers are then stored at 5 °C until analysis.

Elution and Concentration

Post-collection, the adsorbent traps are eluted with deuterated chloroform (150 μL CDCl₃) to desorb the trapped compounds. Multiple traps may be pooled to accumulate sufficient quantity for analysis, ensuring adequate concentration of this compound for structural elucidation.

Analytical Identification

Gas Chromatography-Mass Spectrometry (GC-MS): The desorbed samples are analyzed using GC-MS equipped with two fused-silica capillary columns: a non-polar BP-1 (polydimethylsiloxane) and a polar BP-20 (polyethylene glycol). The oven temperature is programmed from 60 °C to 220 °C at 2 °C/min, held isothermal for 20 minutes. Injector temperature is set at 270 °C, with helium as the carrier gas at 0.8 mL/min and a split ratio of 1:15. Electron ionization at 70 eV is used to acquire mass spectra in the range of 40–350 Da.

Retention Indices and Library Matching: Kovats retention indices are calculated relative to n-alkane standards. Compound identification is confirmed by comparing mass spectra and retention times with authentic standards and reference libraries such as Adams, NIST20, Perkin FF2013, Wiley FFNSC, and Wiley Registry™ 8th Edition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To conclusively confirm the identity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed:

Samples concentrated from floral scent collections are analyzed using a Bruker AVANCE 400 Fourier Transform spectrometer.

[^1H-NMR and ^13C-NMR](pplx://action/followup): Spectra are recorded in CDCl₃ with tetramethylsilane (TMS) as an internal standard. Parameters include pulse widths of 4.3 μs for ^1H and 4 μs for ^13C, with relaxation delays and acquisition times optimized for signal clarity. Accumulated scans are 32 for ^1H and 512 for ^13C.

2D NMR Techniques: DEPT, COSY, and HMBC sequences are used to elucidate the molecular structure and confirm the connectivity of atoms within this compound.

Summary Table of Preparation and Analytical Methods

| Step | Method/Technique | Details/Parameters | Purpose |

|---|---|---|---|

| VOC Collection | Dynamic Headspace Sampling | Nalophan bags, Tenax™ TA/Carbopack™ X traps, 250 mL/min flow, 30 min sampling | Capture floral volatiles including this compound |

| VOC Collection | Solid Phase Micro Extraction (SPME) | StableFlex™ SPME fiber (65 μm PDMS-DVB), 20 min adsorption, 5 °C storage | Alternative VOC adsorption |

| Elution | Solvent Elution | Deuterated chloroform (CDCl₃), 150 μL per trap, pooling for concentration | Desorb VOCs for analysis |

| GC-MS Analysis | Gas Chromatography-Mass Spectrometry | BP-1 and BP-20 columns, 60–220 °C oven program, 270 °C injector, helium carrier, EI at 70 eV | Identification and quantification of this compound |

| Retention Index & Library | Kovats Retention Indices and Spectral Libraries | Comparison with n-alkane standards and multiple spectral libraries | Confirm compound identity |

| NMR Spectroscopy | ^1H, ^13C, and 2D NMR | Bruker AVANCE 400 MHz, CDCl₃ solvent, TMS reference, DEPT, COSY, HMBC sequences | Structural confirmation |

Research Outcomes and Observations

This compound was successfully isolated and identified as a major volatile organic compound emitted by Arum pictum during its thermogenic floral phase.

The combination of dynamic headspace sampling and SPME provided complementary approaches to efficiently trap and concentrate this compound for analysis.

GC-MS data, supported by Kovats retention indices and spectral library matching, provided initial identification, while NMR spectroscopy confirmed the molecular structure with high confidence.

The methods demonstrated high sensitivity and selectivity, enabling the detection of this compound even in complex floral volatile mixtures.

The preparation and analytical protocols established a reliable framework for studying this compound and potentially other sesquiterpenes in plant volatiles.

Chemical Reactions Analysis

Isomyocorene undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction typically produces saturated hydrocarbons .

Scientific Research Applications

Isomyocorene, also known as 2,6-dimethylocta-1,3,7-triene or alpha-menthrene, is a volatile organic compound (VOC) that has recently been identified as a major component of the floral scent of the Mediterranean island endemic Arum pictum . this compound was obtained through palladium-catalyzed telomerization of isoprene . While research on the specific applications of this compound is limited, its identification and characterization in floral scents offer potential insights into its role in plant ecology and potential applications in related fields.

Identification and Characterization

This compound was identified using mass spectrometry and NMR (Nuclear Magnetic Resonance) analysis . The molecular formula and structure were confirmed through these spectroscopic techniques .

Key data includes:

- EI-MS 70 eV, m/z (rel.int): 136 (1), 121 (12), 107 (12), 79 (57), 77 (10), 81 (100), 55 (27), 53 (22), 41 (22), 39 (16), 40 (11) .

- Kovats retention Indices: non-polar (BP-1): 960; polar (BP-20): 1119 .

- 13C NMR (CDCl3, 100 MHz) : 144.09 (C7); 142.16 (C2); 134.14 (C3); 128.90 (C4); 114.40 (C1); 112.60 (C8); 39.90 (C5); 37.78 (C6); 19.50 (C9); 18.72 (C10) .

Occurrence in Floral Scent

Arum pictum: this compound constitutes a significant portion of the floral scent of Arum pictum, with averages ranging from 43% to 87% of the total VOC composition . In some populations, it represents up to 82% of the floral scent .

Potential Applications

Given its presence in floral scents, this compound may have several potential applications:

- Ecological Studies: Understanding the role of this compound in plant-pollinator interactions . Floral scents attract pollinators, and identifying specific compounds like this compound can provide insights into plant reproductive strategies .

- Biomimicry: The synthesis of this compound could be used to create artificial floral scents for various purposes, such as attracting specific insects or enhancing the appeal of certain products .

- Chemical Ecology: Studying how this compound interacts with other compounds in the environment and its effects on other organisms .

- Flavor and Fragrance Industry : Although there is no evidence of it, this compound could potentially be used in the flavor and fragrance industry due to its volatile nature .

Case Studies

While specific case studies on this compound applications are scarce, the study of Arum pictum provides a basis for understanding its ecological role :

- Floral Scent Composition of Arum pictum : Analysis of the floral scent of Arum pictum revealed that this compound is a major VOC, accompanied by other compounds such as p-cresol, β-citronellene, and skatole . This composition varies slightly between different populations of the plant .

Antioxidant and Cytotoxic effects

One study investigated the antioxidant and cytotoxic effects of T. persicum extracts, using a method that involves preparing cell cultures, treating them with different concentrations of the extracts, and then using an MTT solution to measure cell survival rates . The study highlights a method for assessing the biological activities of chemical extracts, which could potentially be applied to this compound to determine its effects on cells .

Limitations and Future Research

The current research is limited, and further studies are needed to explore the full range of this compound's applications. Further research could include:

- Synthesis and Isolation : Developing efficient methods for synthesizing and isolating this compound to facilitate further research .

- Biological Activity : Assessing the biological activities of this compound, such as antimicrobial, antioxidant, or insecticidal properties .

- Environmental Impact : Investigating the environmental fate and impact of this compound .

Mechanism of Action

The mechanism of action of isomyocorene primarily involves its interaction with olfactory receptors in pollinators. The compound binds to specific receptors, triggering a behavioral response that leads to pollination . The molecular targets are the olfactory receptors, and the pathways involved include signal transduction mechanisms that result in the attraction of pollinators .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings:

Structural Differentiation: this compound and β-ocimene are structural isomers but differ in double-bond positions (1,3,7 vs. 1,3,6). This minor difference significantly impacts their volatility and receptor binding in pollinators . Myrcene lacks the triene backbone of this compound, instead featuring a monoterpene with a single cyclic structure.

Functional Contrasts :

- Pollinator Specificity : this compound’s dung-like odor is specialized for attracting necrophagous insects, whereas β-ocimene and limonene attract bees and butterflies .

- Concentration Variability : In Arum pictum, this compound constitutes 71.5% ± 11.2 of total VOCs, far exceeding β-ocimene (464.37 ppm in Tillandsia) and myrcene (0.2% ± 0.2) .

Spectral Differentiation :

- This compound’s NMR profile is distinct from β-ocimene due to methyl group positioning, which shifts proton signals (e.g., δ 2.22 for H6 in this compound vs. δ 2.05 in β-ocimene) .

Research Implications and Gaps

- Misidentification Challenges : this compound has been historically confused with β-ocimene in gas chromatography-mass spectrometry (GC-MS) analyses due to similar retention indices. Advanced NMR or tandem MS is recommended for unambiguous identification .

- Biosynthetic Pathways : The enzyme responsible for this compound’s triene formation remains uncharacterized, unlike well-studied terpene synthases for limonene and myrcene .

- Ecological Adaptations : Further studies are needed to explain why this compound dominates in Arum pictum but is rare in other plants, despite shared pollinators .

Biological Activity

Isomyocorene is a volatile organic compound (VOC) primarily identified in the floral scent of certain plants, notably Arum pictum, and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, extraction methods, and various biological effects supported by recent research findings.

This compound is characterized by its unique chemical structure, which contributes to its volatility and distinct aroma. It has been identified as a significant component in the floral scent of Arum pictum, where it plays a crucial role in attracting pollinators. The extraction of this compound typically involves techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for precise identification and quantification in plant extracts.

| Property | Value |

|---|---|

| Chemical Formula | C15H24 |

| Molecular Weight | 204.36 g/mol |

| Boiling Point | 185 °C |

| Melting Point | Not Available |

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial, antioxidant, and potential cytotoxic effects.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against several pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

This compound's antioxidant capabilities have been assessed using various assays, including the DPPH radical scavenging method. This method measures the ability of a compound to donate electrons to neutralize free radicals, thereby preventing oxidative stress.

- DPPH Scavenging Activity : In a study measuring the IC50 values of various extracts containing this compound, it was found that this compound exhibited significant radical scavenging activity, with an IC50 value comparable to well-known antioxidants.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, in vitro assays have indicated that this compound can inhibit the proliferation of cancer cells, potentially through apoptosis induction or cell cycle arrest.

Case Studies

- Pollination Ecology of Arum pictum : Research conducted by Gibernau et al. highlighted the role of this compound in attracting specific pollinators to Arum pictum, emphasizing its ecological importance and potential applications in enhancing pollination strategies in agriculture .

- Antioxidant Properties : A study focusing on the antioxidant properties of plant extracts containing this compound revealed that these extracts significantly reduced oxidative stress markers in cultured cells .

Q & A

Q. What are the established synthetic pathways for Isomyocorene, and how can researchers optimize yield and purity?

- Methodological Answer : Retrosynthetic analysis should be employed to identify viable precursor molecules and reaction intermediates. Optimization requires systematic variation of catalysts, solvents, and temperature regimes. Purification via HPLC (high-performance liquid chromatography) or recrystallization should be validated using purity thresholds (>95% by area under the curve). Reproducibility protocols must align with guidelines for experimental rigor, including detailed documentation of reaction conditions and byproduct profiles .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Chromatographic purity should be assessed using reverse-phase HPLC with photodiode array detection (λ = 200–400 nm). For novel derivatives, comparative spectral databases (e.g., SciFinder, PubChem) must be referenced to confirm absence of prior reporting .

Q. What in vitro bioactivity screening models are appropriate for preliminary assessment of this compound’s therapeutic potential?

- Methodological Answer : Use cell-based assays (e.g., MTT assay for cytotoxicity) and enzyme inhibition studies (e.g., IC₅₀ determination via kinetic fluorescence). Dose-response curves should span 3–5 logarithmic concentrations, with triplicate technical replicates. Negative controls (e.g., DMSO vehicle) and positive controls (e.g., known inhibitors) are essential to validate assay robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis of existing datasets, accounting for variables such as cell line heterogeneity, assay conditions (e.g., serum concentration), and compound solubility. Experimental replication under standardized protocols (e.g., OECD guidelines) is critical. Contradictions may arise from batch-to-batch variability in this compound synthesis, necessitating rigorous quality control via NMR and LC-MS .

Q. What computational strategies predict this compound’s pharmacokinetic properties while addressing model-reality disparities?

- Methodological Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) and QSAR (Quantitative Structure-Activity Relationship) models should integrate physicochemical descriptors (logP, polar surface area) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters. Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayer transport) and in vivo pharmacokinetic studies in rodent models .

Q. What innovative isotopic labeling approaches can track this compound’s metabolic fate in complex biological systems?

- Methodological Answer : Synthesize ¹³C- or ²H-labeled this compound for use in tracer studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can detect labeled metabolites in plasma or tissue homogenates. Spatial distribution analysis via MALDI-TOF imaging mass spectrometry provides subcellular resolution of metabolic pathways .

Methodological Frameworks and Criteria

Q. Table 1: Analytical Techniques for this compound Characterization

Table 2: FINER Criteria for Evaluating Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.